6-Methoxy-2-(trifluoromethyl)pyridin-3-amine
Overview
Description
6-Methoxy-2-(trifluoromethyl)pyridin-3-amine is a chemical compound with the molecular formula C7H7F3N2O It is characterized by the presence of a methoxy group (-OCH3) and a trifluoromethyl group (-CF3) attached to a pyridine ring
Scientific Research Applications
6-Methoxy-2-(trifluoromethyl)pyridin-3-amine has several scientific research applications:
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: It is investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: The compound is used in the development of materials with specific properties, such as improved thermal stability or resistance to degradation.
Future Directions
The future directions for 6-Methoxy-2-(trifluoromethyl)pyridin-3-amine and other TFMP derivatives are promising. They are expected to find many novel applications in the future due to their unique physicochemical properties . The development of fluorinated organic chemicals, including TFMP derivatives, is becoming an increasingly important research topic .
Mechanism of Action
Target of Action
It’s known that trifluoromethylpyridines are used as a key structural motif in active agrochemical and pharmaceutical ingredients .
Mode of Action
Trifluoromethylpyridines are often used in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, the compound may participate in electronically divergent processes with the metal catalyst .
Biochemical Pathways
It’s known that trifluoromethylpyridines are used in the synthesis of complex molecules, and they participate in the Suzuki–Miyaura coupling reaction .
Result of Action
It’s known that trifluoromethylpyridines are used in the synthesis of active agrochemical and pharmaceutical ingredients .
Action Environment
It’s known that trifluoromethylpyridines are used in reactions that are exceptionally mild and functional group tolerant .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-2-(trifluoromethyl)pyridin-3-amine can be achieved through several synthetic routes. One common method involves the introduction of the trifluoromethyl group via a nucleophilic substitution reaction. This can be done by reacting 6-methoxy-3-nitropyridine with a trifluoromethylating agent such as trifluoromethyl iodide (CF3I) in the presence of a base like potassium carbonate (K2CO3). The reaction is typically carried out in an organic solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures.
Another method involves the use of a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of 6-methoxy-3-bromopyridine is coupled with a trifluoromethylated arylboronic acid in the presence of a palladium catalyst and a base. This reaction is usually performed in an organic solvent like tetrahydrofuran (THF) under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound typically involves large-scale application of the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient industrial production.
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-2-(trifluoromethyl)pyridin-3-amine undergoes various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a methoxy-substituted pyridine N-oxide.
Reduction: The nitro group (if present in intermediates) can be reduced to an amine group.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperoxybenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the methoxy group can yield methoxy-substituted pyridine N-oxide, while reduction of a nitro group can produce the corresponding amine.
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-6-(trifluoromethyl)pyridine: Similar structure but lacks the amine group.
6-(Trifluoromethyl)-2-pyridinamine: Similar structure but lacks the methoxy group.
2-Amino-6-(trifluoromethyl)pyridine: Similar structure but lacks the methoxy group.
Uniqueness
6-Methoxy-2-(trifluoromethyl)pyridin-3-amine is unique due to the presence of both the methoxy and trifluoromethyl groups on the pyridine ring. This combination of functional groups imparts distinct chemical properties, such as increased lipophilicity and electron-withdrawing effects, which can influence the compound’s reactivity and interactions with biological targets.
Properties
IUPAC Name |
6-methoxy-2-(trifluoromethyl)pyridin-3-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3N2O/c1-13-5-3-2-4(11)6(12-5)7(8,9)10/h2-3H,11H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDZZWEUGFCSZAQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=C(C=C1)N)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F3N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20660524 | |
Record name | 6-Methoxy-2-(trifluoromethyl)pyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20660524 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
727993-34-2 | |
Record name | 6-Methoxy-2-(trifluoromethyl)pyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20660524 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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